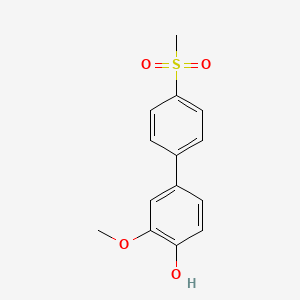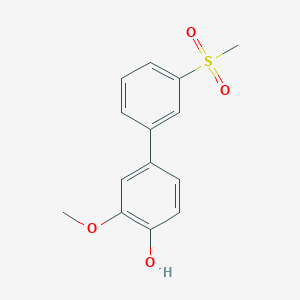
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, or 2-MEPP, is a phenolic compound found in many plant and animal tissues. It is a small molecule that has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-MEPP is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects
2-MEPP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have neuroprotective effects, and to be able to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MEPP has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, it has low toxicity, making it safe to use in experiments. However, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound.
Direcciones Futuras
There are several potential future directions for 2-MEPP research. One direction is to further explore its potential applications in drug development. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential use in laboratory experiments, such as its potential use as a model compound for studying the effects of other compounds.
Métodos De Síntesis
2-MEPP can be synthesized through a two-step process. The first step involves the reaction of 4-methylsulfonylphenol with 2-chloroethanol in the presence of a base catalyst. This reaction yields 2-methoxy-5-(4-methylsulfonylphenyl)phenol. The second step involves the reaction of the resulting 2-MEPP with sodium hydroxide to produce the desired compound.
Aplicaciones Científicas De Investigación
2-MEPP has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for drug development. Additionally, its small size and low toxicity make it a useful compound for use in laboratory experiments.
Propiedades
IUPAC Name |
2-methoxy-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-8-5-11(9-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFTXVSISVHYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685740 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-39-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)

